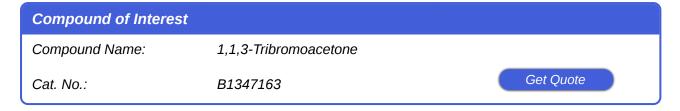


# Application Note: Synthesis of 1,1,3Tribromoacetone via Bromination of Acetone Derivatives

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**1,1,3-Tribromoacetone** is a highly brominated ketone that serves as a chemical intermediate in various organic syntheses.[1] It is notably recognized as an impurity in the manufacturing process of Methotrexate, an important antifolate agent used in cancer and autoimmune disease therapies.[1][2][3][4] The synthesis of **1,1,3-tribromoacetone** is typically achieved through the bromination of acetone. This process, however, can yield a mixture of brominated derivatives, including bromoacetone, **1,1-**dibromoacetone, **1,3-**dibromoacetone, and tetrabromoacetone.[1][5][6] Therefore, controlling the reaction conditions is critical to selectively synthesize the desired tribrominated product.

The acid-catalyzed bromination of ketones proceeds through an enol intermediate.[7][8] The presence of electron-withdrawing bromine atoms on an alpha-carbon hinders the rate of enolization, which can favor the formation of monohalogenated products under certain conditions.[9] However, to achieve higher degrees of bromination, more forcing conditions or a stepwise approach may be necessary. The following protocol details a method for the preparation of **1,1,3-tribromoacetone** starting from **1,3-**dibromoacetone, which allows for a more controlled synthesis of the target compound.

## **Experimental Protocol**



This protocol is adapted from established laboratory procedures for the synthesis of **1,1,3-tribromoacetone**.

## Safety Precautions:

- This reaction must be performed in a well-ventilated chemical fume hood.
- Bromine is highly corrosive, toxic, and a strong oxidant. Avoid inhalation of fumes and contact with skin.[8]
- Brominated acetone derivatives are potent lachrymators (tear-inducing agents) and skin irritants.[8][10]
- Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

### Materials and Reagents:

Reagent/Material	Molar Mass ( g/mol )	Quantity	Notes
1,3-Dibromoacetone	215.87	210 g	Starting material
Bromine (Br <sub>2</sub> )	159.81	150 g (approx. 48 mL)	Brominating agent
Glacial Acetic Acid	60.05	1000 mL	Solvent
Anhydrous Calcium Chloride	110.98	As needed	Drying agent

#### Equipment:

- 1 L or 2 L Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel (500 mL)
- Reflux condenser



- Heating mantle or water bath
- Distillation apparatus for vacuum distillation
- Separatory funnel

#### Procedure:

- · Reaction Setup:
  - In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 210 g of 1,3-dibromoacetone in 500 mL of glacial acetic acid.
  - Begin stirring the solution and heat the mixture to 80-90°C using a heating mantle or water bath.
- Addition of Bromine:
  - Dissolve 150 g of bromine in 500 mL of glacial acetic acid.
  - Carefully add this bromine solution dropwise to the heated 1,3-dibromoacetone solution
    via the dropping funnel over a period of approximately one hour. The reaction is typically
    exothermic, so the addition rate should be controlled to maintain the temperature within
    the specified range without requiring additional heating.
- · Reaction Completion and Workup:
  - After the addition is complete, continue stirring the mixture until the reaction is complete,
     which can be monitored by the disappearance of the bromine color.
  - Once the reaction is finished, allow the mixture to cool to room temperature.
  - Remove the glacial acetic acid using a rotary evaporator under reduced pressure.
- Purification:
  - The crude product is purified by vacuum distillation.



- Collect the fraction boiling at 114-116°C at a pressure of 14 mmHg (14 Torr). This fraction contains the desired 1,1,3-tribromoacetone.[2]
- A forerun may be collected first, and a higher boiling fraction may contain 1,1,1,3tetrabromoacetone (b.p. 132-133°C / 13 mmHg).
- The expected yield of 1,1,3-tribromoacetone is approximately 180 g.
- Storage:
  - 1,1,3-Tribromoacetone is a white or light yellow solid with a melting point of 28-29°C.[2]
     [11] It should be stored at -20°C for long-term stability.[2][11]

## **Quantitative Data Summary**

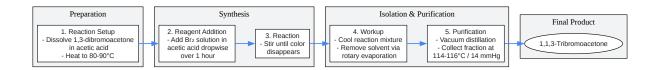
The following table summarizes the key quantitative parameters for the described synthesis.



Parameter	Value	Reference		
Reactants				
1,3-Dibromoacetone	210 g (0.97 mol)			
Bromine	150 g (0.94 mol)			
Glacial Acetic Acid (Solvent)	1000 mL			
Reaction Conditions				
Temperature	80-90 °C			
Addition Time	~1 hour			
Product Information				
Product Name	1,1,3-Tribromoacetone	[2]		
Molecular Formula	C <sub>3</sub> H <sub>3</sub> Br <sub>3</sub> O	[2]		
Molecular Weight	294.77 g/mol	[1]		
Boiling Point	114-116 °C @ 14 mmHg	[2]		
Melting Point	28-29 °C	[2][11]		
Expected Yield	~180 g			

# **Experimental Workflow Diagram**

The logical flow of the experimental protocol is visualized below.



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Caption: Experimental workflow for the synthesis of **1,1,3-tribromoacetone**.

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